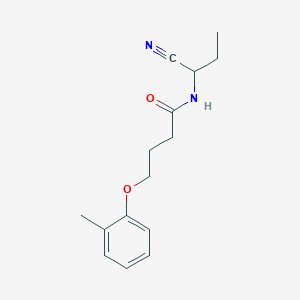
N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide, also known as PNB-0408, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. PNB-0408 is a member of the butanamide family, which is a class of organic compounds that contains an amide functional group attached to a butane chain.
作用機序
The mechanism of action of N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide can reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide has been shown to have a range of biochemical and physiological effects in the body. In animal studies, N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide has been found to reduce inflammation and pain, as well as improve motor function and reduce tissue damage in models of spinal cord injury. N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide has also been found to have herbicidal effects, inhibiting the growth of certain weeds.
実験室実験の利点と制限
One of the main advantages of N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide. One area of interest is the development of N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide-based drugs for the treatment of chronic pain and inflammation. Another area of interest is the optimization of N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide as a herbicide, potentially leading to the development of more environmentally friendly weed control methods. Additionally, further research is needed to fully understand the mechanism of action of N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide and its potential applications in other fields, such as industry and materials science.
合成法
N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide can be synthesized using a multi-step process that involves the reaction of 2-methylphenol with 1-bromo-3-chloropropane to form 4-(2-methylphenoxy)-1-chlorobutane. The resulting compound is then reacted with sodium cyanide in the presence of a palladium catalyst to yield N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide. This synthesis method has been optimized to produce high yields of N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide with high purity.
科学的研究の応用
N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide has been studied extensively for its potential applications in various fields. In medicine, N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation. In agriculture, N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide has been found to have herbicidal properties, making it a potential alternative to traditional herbicides. In industry, N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide has been used as a building block for the synthesis of other compounds, including pharmaceuticals and agrochemicals.
特性
IUPAC Name |
N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-13(11-16)17-15(18)9-6-10-19-14-8-5-4-7-12(14)2/h4-5,7-8,13H,3,6,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSIUSRNMXQOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CCCOC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

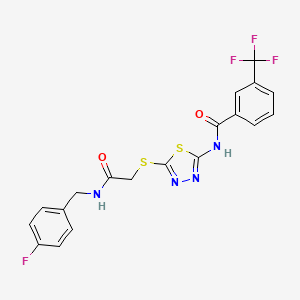
![6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2801582.png)
![2-methoxy-6-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B2801583.png)
![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2801584.png)


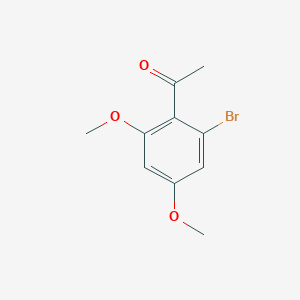
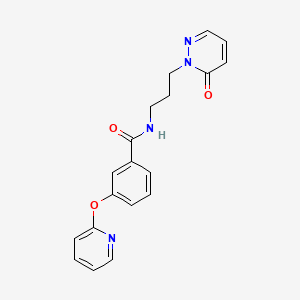

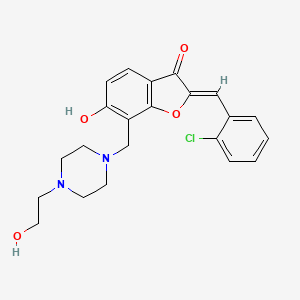
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2801595.png)
![[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B2801596.png)
![N-(4-bromophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2801600.png)
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2801603.png)